what is the chemical structure of 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride
what is the chemical structure of 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride
Introduction
2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride is a complex organic molecule of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. As a reactive acyl chloride, it serves as a versatile intermediate for the synthesis of a variety of downstream compounds, including esters and amides, which are common functionalities in biologically active molecules. The presence of a bulky 4-(1-methyl-1-phenylethyl)phenoxy group suggests that derivatives of this compound may possess unique pharmacological properties, potentially interacting with specific biological targets. This guide provides a comprehensive overview of its chemical structure, synthesis, reactivity, potential applications, and safety considerations, designed to equip researchers with the foundational knowledge required for its effective and safe utilization.
Chemical Structure and Properties
The molecular structure of 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride is characterized by a butanoyl chloride backbone with a phenoxy substituent at the second carbon. This phenoxy group is further substituted at the para position with a 1-methyl-1-phenylethyl (cumyl) group.
Table 1: Chemical Properties of 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁ClO₂ | [1] |
| Molecular Weight | 316.82 g/mol | [1] |
| CAS Number | 1160257-68-0 | [1] |
| Appearance | Likely a liquid or low-melting solid | Inferred |
| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, THF) | Inferred |
Synthesis
The synthesis of 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride is most readily achieved through the conversion of its corresponding carboxylic acid, 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoic acid (CAS: 861235-17-8)[2]. This transformation is a standard procedure in organic chemistry, typically employing a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3][4] The use of thionyl chloride is a common and effective method, producing gaseous byproducts (SO₂ and HCl) that can be easily removed from the reaction mixture.[4]
Experimental Protocol: Synthesis using Thionyl Chloride
This protocol describes a general method for the synthesis of 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride from its parent carboxylic acid.
Materials:
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2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoic acid
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Thionyl chloride (SOCl₂)
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Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
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Round-bottom flask
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Reflux condenser
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Drying tube (e.g., with calcium chloride)
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Magnetic stirrer and stir bar
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Heating mantle
-
Rotary evaporator
Procedure:
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In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube, add 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoic acid.
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Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane to dissolve the carboxylic acid.
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Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred solution at room temperature. The addition should be performed in a well-ventilated fume hood due to the evolution of sulfur dioxide and hydrogen chloride gases.
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After the addition is complete, gently heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) and maintain for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
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Once the reaction is complete, allow the mixture to cool to room temperature.
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The excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator.
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The crude 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride can be purified by vacuum distillation, if necessary, to yield the final product.
Applications in Drug Development and Research
While specific applications of 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride in drug development are not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds. The phenoxyalkanoic acid scaffold, for instance, is a key feature in a class of drugs known as fibrates, which are used to treat hyperlipidemia. Although the subject compound is not a fibrate itself, its structural similarity suggests that its derivatives could be explored for similar or novel biological activities.
Furthermore, compounds containing a phenylethyl moiety are widely found in medicinal chemistry, exhibiting a broad range of biological activities. [1]The 1-methyl-1-phenylethyl (cumyl) group is a bulky, lipophilic substituent that can influence a molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing its binding to a target receptor or enzyme.
Given its reactive nature, 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride is a valuable building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs. By reacting it with a diverse range of amines and alcohols, a wide array of amides and esters can be synthesized and evaluated for their biological activity against various therapeutic targets.
Safety and Handling
As a substituted acyl chloride, 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride should be handled with extreme care. While specific toxicity data for this compound are not readily available, the general hazards associated with acyl chlorides and related chlorinated compounds provide a basis for safe handling procedures. [5][6]Acyl chlorides are corrosive and react violently with water, releasing hydrochloric acid gas. [6][7] Table 2: General Safety and Handling Precautions
| Hazard | Precaution |
| Corrosivity | Causes severe skin burns and eye damage. [6]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [7][8] |
| Reactivity | Reacts violently with water, alcohols, and other protic solvents. [7]Handle under anhydrous conditions in a well-ventilated fume hood. [8] |
| Inhalation | Vapors are likely to be corrosive to the respiratory tract. [6]Avoid inhaling vapors. Use in a well-ventilated area or with respiratory protection. [8] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, and oxidizing agents. [7]Keep container tightly sealed. |
| Spills | In case of a spill, evacuate the area. Use a non-reactive absorbent material to contain the spill. Do not use water. [6] |
Emergency Procedures
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [6][7]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [6][7]* Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [6][7]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [6]
References
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Fiveable. (2025, August 15). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]
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International Labour Organization. (n.d.). International Chemical Safety Cards: ACETYL CHLORIDE. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: ACETYL CHLORIDE. Retrieved from [Link]
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Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride. Retrieved from [Link]
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YouTube. (2021, August 20). Acids to Acyl Chlorides, Part 3. Retrieved from [Link]
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Reddit. (2026, March 1). Mechanism for conversion of carboxylic acid to acyl chloride by phosphorous trichloride x3. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]
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National Institutes of Health. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]
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National Institutes of Health. (2023, December 23). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Butanoic acid, 2-methyl-, 2-phenylethyl ester. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]
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MDPI. (2026, March 4). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. Retrieved from [Link]
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ACG Publications. (2017, December 15). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]
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